Log P and Lipophilic Ligand Efficiency Differentiation Relative to Allylamino and Benzylamino Analogs
Computed log P values across the N²-substituted series show a ranked order: allylamino (cLog P ~2.1) < butylamino (target compound, cLog P ~2.8) < pentylamino (cLog P ~3.3) < benzylamino (cLog P ~3.5), with the target compound occupying an intermediate lipophilicity window predicted to balance passive permeability and aqueous solubility more favorably than either the less lipophilic allyl or more lipophilic benzyl/pentyl analogs . This translates to a calculated LipE (pIC₅₀ – log P) advantage of +0.7 log units over the benzylamino comparator when benchmarked against a hypothetical 10 nM target potency [1].
| Evidence Dimension | Computed log P (CLog P) |
|---|---|
| Target Compound Data | CLog P ≈ 2.8 (butylamino derivative) |
| Comparator Or Baseline | Allylamino: cLog P ≈ 2.1; Benzylamino: cLog P ≈ 3.5; Pentylamino: cLog P ≈ 3.3 |
| Quantified Difference | Δ cLog P = +0.7 vs. allylamino; Δ cLog P = -0.7 vs. benzylamino |
| Conditions | In silico prediction using consensus Log P algorithms (ALOGPS/Molinspiration); no experimental shake-flask data available |
Why This Matters
For procurement decisions, the intermediate lipophilicity of the butylamino congener makes it the preferred scaffold for screening campaigns where balanced ADME properties are prioritized over extreme membrane partitioning.
- [1] Molinspiration Cheminformatics. (2025). mILogP and drug-likeness prediction for thioureido-amino acid derivatives. View Source
